molecular formula C17H16ClNO B1667633 Asenapine CAS No. 65576-45-6

Asenapine

カタログ番号 B1667633
CAS番号: 65576-45-6
分子量: 285.8 g/mol
InChIキー: VSWBSWWIRNCQIJ-GJZGRUSLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Asenapine, sold under the brand name Saphris among others, is an atypical antipsychotic medication used to treat schizophrenia and acute mania associated with bipolar disorder . It was chemically derived via altering the chemical structure of the tetracyclic (atypical) antidepressant, mianserin .


Synthesis Analysis

The asymmetric total synthesis of Asenapine, an atypical antipsychotic drug, involves key steps such as the organocatalytic Michael addition of aldehydes to trans-nitroalkenes and subsequent reductive cyclization .


Molecular Structure Analysis

Asenapine has a molecular formula of C17H16ClNO and a molecular weight of 285.8 g/mol . It is a 5-chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo [2,3:6,7]oxepino [4,5-c]pyrrole in which both of the stereocentres have S configuration .


Chemical Reactions Analysis

Asenapine is a serotonin, dopamine, noradrenaline, and histamine antagonist in which asenapine possess more potent activity with serotonin receptors than dopamine .


Physical And Chemical Properties Analysis

Asenapine is associated with a low rate of transient and mild serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury . It is a second-generation (atypical) antipsychotic agent that is taken sublingually and used in the treatment of schizophrenia and manic or mixed episodes associated with bipolar 1 disorder .

科学的研究の応用

Specific Scientific Field

Psychopharmacology

Summary of the Application

Asenapine is a second-generation (atypical) antipsychotic medication used for the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder . It is not available in a pill that can be swallowed due to extensive first-pass metabolism if ingested . Instead, it is commercialized in sublingual and transdermal formulations .

Methods of Application

The sublingual formulation is approved in many jurisdictions and is available generically . The transdermal asenapine was approved by the US Food and Drug Administration in 2019 for the treatment of schizophrenia in adults . The patch needs to be changed once daily .

Development of Asenapine Sublingual Film

Specific Scientific Field

Pharmaceutical Technology

Summary of the Application

The objective of this investigation was to develop a sublingual film containing Asenapine to enhance the therapeutic efficacy . This was due to the extensive hepatic metabolism that limits its oral bioavailability .

Methods of Application

Sublingual films containing Asenapine were fabricated using polyethylene oxide and hydroxypropyl methylcellulose by solvent casting method . A control strategy was defined to ensure the manufacture of films according to the target product profile by evaluating intermediate quality attributes at the end of each process step .

Results or Outcomes

The results from the in vitro dissolution/ex vivo permeation studies showed rapid dissolution (100% in 6 min) and higher Asenapine permeation (~80% in 90 min) through the sublingual epithelium . In vivo study indicates greater Asenapine absorption (31.18 ± 5.01% of administered dose) within 5 min and was comparable with the marketed formulation .

Treatment for Psychotic Anxiety

Specific Scientific Field

Psychopharmacology

Summary of the Application

Asenapine has been suggested to have anxiolytic properties, which could be beneficial in the treatment of psychotic anxiety . This is due to its multireceptorial action profile, as it has affinity for dopamine, serotonin, and adrenergic receptors .

Methods of Application

The application of Asenapine for psychotic anxiety would likely involve low-dose treatments, as suggested by clinical experiences .

Results or Outcomes

While more extensive studies are required to confirm the benefits of Asenapine for the management of anxiety, initial clinical experiences have shown promising results .

Potential Therapeutic Target for Substance Use and Neuropsychiatric Disorders

Specific Scientific Field

Neuropsychopharmacology

Summary of the Application

Researchers have uncovered insights into the potential mechanism of action of Asenapine, suggesting it could be a therapeutic target for substance use and neuropsychiatric disorders .

Methods of Application

The application of Asenapine in this context would likely involve targeting specific pathways implicated in substance use and neuropsychiatric disorders .

Results or Outcomes

While the specific outcomes of this application are not detailed in the source, the discovery of Asenapine’s potential mechanism of action may pave the way for the development of improved medications targeting the same pathway .

Treatment for Psychotic Disorders

Specific Scientific Field

Psychopharmacology

Summary of the Application

Asenapine is used for the treatment of psychosis, schizophrenia, and schizoaffective disorders, either as monotherapy or in combination .

Methods of Application

Asenapine is typically administered in low doses, and the specific dosage would depend on the individual patient’s condition and response to treatment .

Results or Outcomes

In one study, the change from baseline in PANSS total score with asenapine 5 mg twice daily was significantly greater than with placebo from week 2 onwards .

Potential Therapeutic Target for Substance Use Disorders

Specific Scientific Field

Neuropsychopharmacology

Summary of the Application

Researchers have uncovered insights into the potential mechanism of action of Asenapine, suggesting it could be a therapeutic target for substance use disorders .

Methods of Application

The application of Asenapine in this context would likely involve targeting specific pathways implicated in substance use disorders .

Results or Outcomes

While the specific outcomes of this application are not detailed in the source, the discovery of Asenapine’s potential mechanism of action may pave the way for the development of improved medications targeting the same pathway .

Safety And Hazards

Asenapine is not available in a pill that can be swallowed; rather, it is commercialized in sublingual and transdermal formulations. This is a consequence of extensive first-pass metabolism if ingested . Obstacles to its use include food and drink restrictions, twice-daily dosing and adverse effects such as dysgeusia (distorted, altered, or unpleasant taste) and oral hypoesthesia (numbness) . Transdermal asenapine was approved by the US Food and Drug Administration in 2019 for the treatment of schizophrenia in adults .

将来の方向性

Asenapine is a promising new medication in bipolar disorder. Asenapine in the long-term has a more favorable weight gain profile compared to olanzapine . No benefit was seen for depression symptoms, a major patient-reported concern . Some side effects do not remit after the short-term trials in at least 10% of patients .

特性

IUPAC Name

(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWBSWWIRNCQIJ-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049048
Record name Asenapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of asenapine, as with other drugs having efficacy in schizophrenia and bipolar disorder, is unknown. It has been suggested that the efficacy of asenapine in schizophrenia is mediated through a combination of antagonist activity at D2 and 5-HT2A receptors. Asenapine exhibits high affinity for serotonin 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5, 5-HT6, and 5-HT7 receptors (Ki values of 2.5, 4.0, 0.06, 0.16, 0.03, 1.6, 0.25, and 0.13 nM), dopamine D2, D3, D4, and D1 receptors (Ki values of 1.3, 0.42, 1.1, and 1.4 nM), alpha1 and alpha2-adrenergic receptors (Ki values of 1.2 and 1.2 nM), and histamine H1 receptors (Ki value 1.0 nM), and moderate affinity for H2 receptors (Ki value of 6.2 nM). In in vitro assays asenapine acts as an antagonist at these receptors. Asenapine has no appreciable affinity for muscarinic cholinergic receptors (e.g., Ki value of 8128 nM for M1)., Though 5-HT6 receptors are targets for the treatment of schizophrenia and other psychiatric disorders, the influence of drugs upon signal transduction has not been extensively characterized. Herein, /investigators/ employed a Scintillation Proximity Assay (SPA)/antibody-immunocapture procedure of coupling to G alpha s to evaluate the interaction of a broad range of novel agonists, antagonists and antipsychotics at rat 5-HT(6) receptors stably expressed in HEK293 cells. Serotonin (pEC(50), 7.7) increased [35S]GTP gamma S binding to G alpha s by ca 2-fold without affecting binding to Gi/o or Gq. LSD (9.2), 5-MeODMT (7.9), 5-CT (7.0) and tryptamine (6.1) were likewise full agonists. In contrast, the novel sulfonyl derivatives, WAY181,187 (9.1) and WAY208,466 (7.8), behaved as partial agonists and attenuated the actions of 5-HT. SB271,046 and SB258,585 abolished activation of G alpha s by 5-HT with pKb values of 10.2 and 9.9, respectively, actions mimicked by the novel antagonist, SB399,885 (10.9). SB271,046 likewise blocked partial agonist properties of WAY181,187 and WAY208,466 with pKb values of 9.8 and 9.0, respectively. 5-HT-stimulated (35)S-GTP gamma S binding to G alpha s was antagonised by various antipsychotics including olanzapine (7.8), asenapine (9.1) and SB737,050 (7.8), whereas aripiprazole and bifeprunox were inactive. Further, antagonist properties of clozapine (8.0) were mimicked by its major metabolite, N-desmethylclozapine (7.9). In conclusion, the novel ligands, WAY208,466 and WAY181,187, behaved as partial agonists at 5-HT6 receptors coupled to G alpha s, while SB399,885 was a potent antagonist. Though 5-HT6 receptor blockade is not indispensable for therapeutic efficacy, it may well play a role in the functional actions of certain antipsychotic agents., Adrenergic (alpha1 and alpha2) and cholinergic muscarinic (M1-M5) receptor binding in rat forebrain was quantified after 4 weeks of twice-daily subcutaneous administration of asenapine or vehicle. Asenapine (0.03, 0.1, and 0.3 mg/kg) produced increases in (3)H-prazosin binding to alpha1-adrenergic receptors in the medial prefrontal cortex (mPFC: 30%, 39%, 57%) and dorsolateral frontal cortex (DFC: 27%, 37%, 53%) and increased (3)H-RX821002 binding to alpha2-adrenergic receptors in mPFC (36%, 43%, 50%) and DFC (41%, 44%, 52%). Despite showing no appreciable affinity for muscarinic receptors, asenapine produced regionally selective increases in binding of (3)H-QNB to M1-M5 receptors in mPFC (26%, 31%, 43%), DFC (27%, 34%, 41%), and hippocampal CA1 (40%, 44%, 42%) and CA3 (25%, 52%, 48%) regions. These regionally selective effects of asenapine on adrenergic and cholinergic muscarinic receptor subtypes may contribute to its beneficial clinical effects in the treatment of schizophrenia and bipolar disorder., Asenapine is a novel psychopharmacologic agent developed for schizophrenia and bipolar disorder. Like clozapine, asenapine facilitates cortical dopaminergic and N-methyl-D-aspartate (NMDA) receptor-mediated transmission in rats. The facilitation of NMDA-induced currents in cortical pyramidal cells by clozapine is dependent on dopamine and D(1) receptor activation. Moreover, previous results show that clozapine prevents and reverses the blockade of NMDA-induced currents and firing activity in the pyramidal cells by the noncompetitive NMDA receptor antagonist phencyclidine (PCP). Here, /the authors/ investigate the effects of asenapine in these regards using intracellular electrophysiological recording in vitro. Asenapine (5 nM) significantly facilitated NMDA-induced currents (162 +/- 15% of control) in pyramidal cells of the medial prefrontal cortex (mPFC). The asenapine-induced facilitation was blocked by the D(1) receptor antagonist SCH23390 (1 uM). Furthermore, the PCP-induced blockade of cortical NMDA-induced currents was effectively reversed by 5 nM asenapine. /These/ results demonstrate a clozapine-like facilitation of cortical NMDA-induced currents by asenapine that involves prefrontal dopamine and activation of D(1) receptors. Asenapine and clozapine also share the ability to reverse functional PCP-induced hypoactivity of cortical NMDA receptors. The ability of asenapine to increase both cortical dopaminergic and NMDA receptor-mediated glutamatergic transmission suggests that this drug may have an advantageous effect not only on positive symptoms in patients with schizophrenia, but also on negative and cognitive symptoms., The psychotropic drug asenapine is approved for treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder. Asenapine exhibits higher affinity for several 5-HT receptors and alpha(2) -adrenoceptors than for D(2) receptors. Noteworthy, both blockage of 5-HT(2A) and alpha(2) -adrenergic receptors has been shown to enhance prefrontal dopamine release induced by D(2) receptor antagonists. Previous results show that asenapine, both systemically and locally, increases dopamine, noradrenaline and serotonin release in the medial prefrontal cortex (mPFC), and that the increased dopamine release largely depends on an intracortical action. Using reverse microdialysis in freely moving rats, we here assessed the potency of low concentrations of asenapine to cause a pharmacologically significant blockage in vivo of 5-HT(2A) receptors and alpha (2) -adrenoceptors within the mPFC, and thus its ability to affect cortical monoamine release by these receptors. Intracortical administration of DOI, a 5-HT(2A/2C) receptor agonist, increased cortical monoamine release, effects that were antagonized both by asenapine and the selective 5-HT(2A) antagonist M100907. Application of clonidine, an alpha(2) -adrenoceptor agonist, significantly reduced monoamine release in the mPFC. The selective alpha(2) -adrenoceptor antagonist idazoxan blocked, whereas asenapine partially blocked clonidine-induced cortical dopamine and noradrenaline decrease. The effects of asenapine and idazoxan on clonidine-induced serotonin decrease were less pronounced. /These/ results propose that low concentrations of asenapine in the mPFC exhibit a pharmacologically significant 5-HT(2A) and alpha(2) receptor antagonistic activity, which may contribute to enhance prefrontal monoamine release in vivo and, secondarily, its clinical effects in schizophrenia and bipolar disorder.
Record name Asenapine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8061
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

(R,R)-asenapine

Color/Form

White to off-white powder

CAS RN

65576-45-6, 65576-39-8
Record name Asenapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Trans-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (e)-2-butenedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Asenapine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8061
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asenapine
Reactant of Route 2
Asenapine
Reactant of Route 3
Asenapine
Reactant of Route 4
Asenapine
Reactant of Route 5
Asenapine
Reactant of Route 6
Asenapine

Citations

For This Compound
9,080
Citations
J Weber, PL McCormack - CNS drugs, 2009 - Springer
… ▴ Asenapine is a novel psychopharmacological agent that binds with high affinity and … trials of asenapine monotherapy and in one randomized, controlled trial of adjunctive asenapine …
Number of citations: 75 link.springer.com
SG Potkin - The Journal of Clinical Psychiatry, 2011 - psychiatrist.com
… Asenapine is associated with a mean weight gain of less than 1 kg over … Asenapine has a broad receptor affinity profile for most … Asenapine may be a helpful treatment option for patients …
Number of citations: 30 www.psychiatrist.com
M Shahid, GB Walker, SH Zorn… - Journal of …, 2009 - journals.sagepub.com
… Relative to its D 2 receptor affinity, asenapine had a higher … Asenapine behaved as a potent antagonist (pK B ) at 5-HT 1A (… Our results indicate that asenapine has a unique human …
Number of citations: 403 journals.sagepub.com
GL Plosker, ED Deeks - CNS drugs, 2016 - Springer
… of asenapine in the treatment of adults with schizophrenia. Clinical trials with asenapine have … (including one in Asian patients), asenapine was generally superior to placebo and had …
Number of citations: 18 link.springer.com
RS McIntyre, M Cohen, J Zhao, L Alphs… - Journal of affective …, 2010 - Elsevier
BACKGROUND: Asenapine is indicated in adults for acute treatment of manic or mixed episodes associated with bipolar I disorder with or without psychotic features. This randomized, …
Number of citations: 209 www.sciencedirect.com
RS McIntyre, M Cohen, J Zhao, L Alphs… - Journal of affective …, 2010 - Elsevier
… We report the results of long-term treatment with asenapine … received flexible-dose asenapine (placebo/asenapine). Safety … with asenapine or olanzapine; the placebo/asenapine group …
Number of citations: 139 www.sciencedirect.com
RS McIntyre, M Cohen, J Zhao, L Alphs… - Bipolar …, 2009 - Wiley Online Library
… (≥ 7% increase from baseline) was more common with olanzapine than with asenapine (7). … asenapine or olanzapine. The primary objective was to compare the efficacy of asenapine …
Number of citations: 146 onlinelibrary.wiley.com
E Vieta, JM Montes - Clinical drug investigation, 2018 - Springer
… antimanic properties of asenapine. Clinical trials have demonstrated that asenapine mono- and … In addition, post hoc and pooled data analyses have shown that asenapine is effective in …
Number of citations: 29 link.springer.com
L Citrome - Expert opinion on drug safety, 2014 - Taylor & Francis
… the clinical profile of asenapine. Expert opinion: Asenapine's efficacy in the treatment of … Asenapine's overall tolerability profile is notable for the potential for sedation (time-limited) …
Number of citations: 42 www.tandfonline.com
SG Potkin, M Cohen, J Panagides - Journal of Clinical Psychiatry, 2007 - psychiatrist.com
… were larger for asenapine than for placebo because the asenapine patients had the … asenapine. For the primary outcome measure (PANSS total score), the improvement with asenapine …
Number of citations: 227 www.psychiatrist.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。